3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline
Description
3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline is a quinoline-based compound featuring two distinct aromatic substituents: a 4-chlorophenyl group at position 3 and a 3-chlorophenylsulfanyl group at position 2 of the quinoline scaffold (Figure 1). This compound’s structural uniqueness lies in the meta-chlorine on the sulfanyl-linked phenyl ring and the para-chlorine on the quinoline-attached phenyl group. Such substitutions are critical for modulating physicochemical properties (e.g., solubility, melting point) and biological activity .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-(3-chlorophenyl)sulfanylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NS/c22-16-10-8-14(9-11-16)19-12-15-4-1-2-7-20(15)24-21(19)25-18-6-3-5-17(23)13-18/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLGHNUANGDMBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline typically involves the reaction of 4-chlorobenzaldehyde with 3-chlorobenzenethiol in the presence of a base, followed by cyclization with an appropriate reagent to form the quinoline ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper salts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial and Antifungal Properties
Research indicates that 3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline exhibits significant antimicrobial and antifungal activities. Studies have shown that compounds with similar structures effectively combat various pathogenic fungi and may also be active against Mycobacterium tuberculosis H37Rv, suggesting a potential role in treating infectious diseases.
Case Study: Antifungal Activity
- In vitro studies demonstrated that derivatives of this compound inhibited the growth of several fungal strains, including Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) analysis revealed that the presence of chlorophenyl groups is crucial for enhancing antifungal efficacy.
Plant Protection
The compound has been identified as a potential agent for protecting cultivated plants against harmful agricultural chemicals. Its unique structure allows it to mitigate the adverse effects of herbicides on crops, acting as an antidote to chemical damage .
Case Study: Herbicide Protection
- Research has shown that quinoline derivatives can significantly reduce herbicide toxicity in various crops, leading to improved plant health and yield. This application is particularly relevant in integrated pest management strategies where reducing chemical exposure is critical .
Synthesis and Industrial Applications
The synthesis of this compound can be achieved through various methods, including the use of continuous flow reactors to enhance efficiency. The ability to produce this compound at scale opens avenues for its industrial application in pharmaceuticals and agrochemicals.
Synthesis Overview:
- Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction processes. These synthetic routes can be optimized for large-scale production, making the compound accessible for commercial use.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural analogues, focusing on substituent differences and their implications:
Key Observations :
Physicochemical Properties
- Chlorinated derivatives generally exhibit higher melting points than methyl- or methoxy-substituted analogues due to stronger intermolecular forces (e.g., halogen bonding) . A chalcone-quinoline hybrid () melts at 453–455 K (~180–182°C), suggesting that non-sulfanyl substituents (e.g., carbonyl groups) may lower thermal stability compared to sulfanyl-linked analogues.
- Crystallinity and Packing: Crystal structures () reveal that substituent orientation impacts molecular packing. For example, dihedral angles between the quinoline core and phenyl groups vary significantly (21.2°–36.5°), influencing crystal density and solubility .
Biological Activity
3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core substituted with chlorophenyl and sulfanyl groups, which contribute to its biological activity. Its molecular formula is with a molecular weight of 426.32 g/mol. The presence of these substituents enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes such as kinases and proteases, modulating cellular signaling pathways and affecting cell proliferation and survival.
- Receptor Binding : It can bind to specific receptors, potentially altering neurotransmitter systems and influencing physiological responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest potent antibacterial activity:
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.5 | Strongly inhibited |
| Enterococcus faecalis | 1.0 | Moderately inhibited |
| MRSA | 0.25 | Highly effective |
These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents .
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal properties. Studies have reported its efficacy against various fungal pathogens, with notable activity against Candida species. The compound's ability to disrupt fungal cell membranes may underlie its antifungal mechanism.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies:
- Cytotoxicity Assays : The compound demonstrated cytotoxic effects on various cancer cell lines, including breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549). IC50 values ranged from 10 to 20 µM across different cell lines, indicating significant growth inhibition .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 15 | Moderate cytotoxicity |
| A549 | 12 | High cytotoxicity |
| C-32 (melanoma) | 18 | Significant growth inhibition |
These results highlight the compound's potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of the compound against clinical isolates of MRSA and found it to exhibit superior activity compared to conventional antibiotics like Ciprofloxacin .
- Anticancer Activity Study : Another investigation focused on the effects of the compound on breast cancer cells, revealing that it not only inhibited cell proliferation but also altered the expression levels of key regulatory proteins involved in apoptosis .
Q & A
Q. Methodological Guidance
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility but may require post-reaction purification .
- Catalyst Loading : Iodine (5 mol%) optimizes cyclization efficiency compared to Brønsted acids .
- Temperature Control : Reflux (338 K) accelerates condensation but risks side reactions; stepwise heating (room temp → 338 K) balances speed and selectivity .
How does the sulfanyl group influence the electronic properties of the quinoline core?
Advanced Research Question
The sulfanyl group:
- Reduces Planarity : Dihedral angles of ~66.98° between the quinoline and sulfanyl-phenyl rings disrupt conjugation, lowering fluorescence quantum yield .
- Modulates Redox Potential : Electrochemical studies show a 0.3 V anodic shift in oxidation peaks compared to non-sulfanyl analogs, suggesting enhanced electron donation .
What are the implications of π–π interactions in drug design applications?
Advanced Research Question
π–π stacking in the crystal lattice correlates with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
